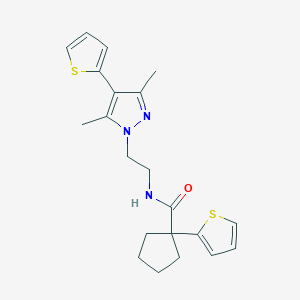
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H25N3OS2 and its molecular weight is 399.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The synthesis and crystal structure analysis of compounds with structural similarities to the specified chemical were explored, emphasizing the importance of detailed structural understanding in scientific research. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlighted its crystallization in the triclinic crystal system, with specific unit cell parameters and stabilization through hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Synthesis and Diverse Compound Generation
Chemical synthesis techniques using structurally related compounds, such as 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, were employed to generate a structurally diverse library of compounds. This approach showcases the potential for creating a wide array of derivatives for various scientific applications (Roman, 2013).
Biological Activities and Applications
The study and development of compounds with structural components resembling the specified chemical have demonstrated significant biological activities. For instance, the synthesis and biological activity of some new 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one showed promising antibacterial activity, indicating potential applications in medical and pharmaceutical research (Al-Smaisim, 2012).
Antimicrobial Activity
The development of structurally related compounds such as thiophenyl pyrazoles and isoxazoles demonstrated potential antimicrobial activity, suggesting the importance of structural components like the thiophene and pyrazole units in combating microbial infections (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Advanced Chemical Reactions and Mechanisms
Exploring the reactivity of structurally similar compounds, such as the reaction involving ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealed complex chemical reactions and mechanisms, contributing to a deeper understanding of chemical behavior and the development of novel synthetic methodologies (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2/c1-15-19(17-7-5-13-26-17)16(2)24(23-15)12-11-22-20(25)21(9-3-4-10-21)18-8-6-14-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOSMMYMTYPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2(CCCC2)C3=CC=CS3)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2633211.png)
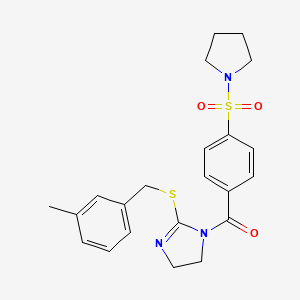
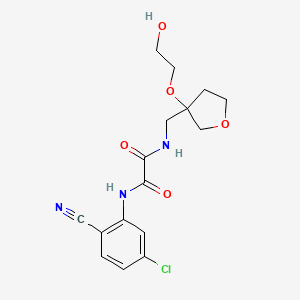
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)
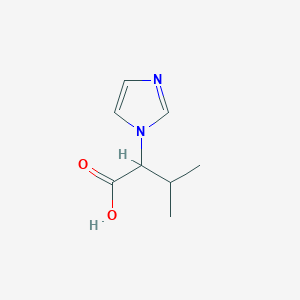
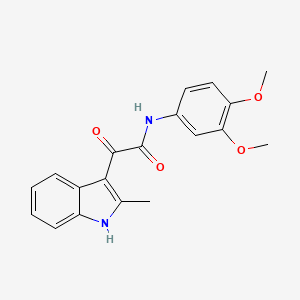
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)
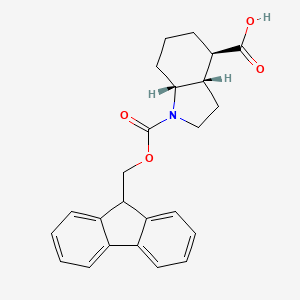
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)